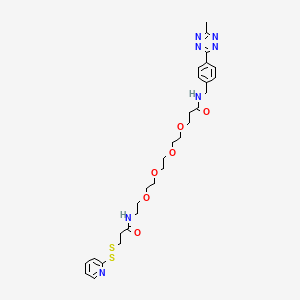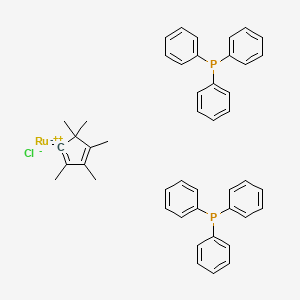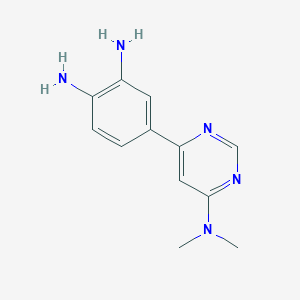
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is a compound with the molecular formula C26H22B2O4 and a molecular weight of 420.07 g/mol . It consists of a central 1,2-diphenylethene core linked to two 4,1-phenylene groups, each functionalized with boronic acid groups . This compound is known for its aggregation-induced emission (AIE) properties, making it useful in various scientific applications .
准备方法
The synthesis of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 1,2-diphenylethene and 4-bromophenylboronic acid.
Reaction Conditions: The reaction is carried out under Suzuki coupling conditions, which involve a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol).
Procedure: The starting materials are combined in the presence of the palladium catalyst and base, and the mixture is heated to promote the coupling reaction.
化学反应分析
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: undergoes various chemical reactions, including:
Oxidation: The boronic acid groups can be oxidized to form boronic esters or boronic anhydrides.
Substitution: The compound can participate in substitution reactions, where the boronic acid groups are replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenated reagents or nucleophiles.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Boronic esters or anhydrides.
Substitution: Various substituted phenyl derivatives.
Coupling: Extended aromatic systems.
科学研究应用
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: has several applications in scientific research:
作用机制
The mechanism of action of ((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid involves its ability to form supramolecular assemblies through coordination with metal ions or other molecules . This property is exploited in various applications, such as the detection of glucose, where the compound forms oligoboronates with glucose, leading to a change in its fluorescence properties .
相似化合物的比较
((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid: is unique due to its AIE properties and its ability to form specific supramolecular assemblies . Similar compounds include:
Tetraphenylethene (TPE): Lacks boronic acid groups but shares the AIE properties.
Benzene-1,4-diboronic acid: Contains boronic acid groups but lacks the extended aromatic system of this compound.
4,4′-Biphenyldiboronic acid: Similar structure but lacks the central diphenylethene core.
These comparisons highlight the unique combination of structural features and properties that make This compound valuable in various scientific applications .
属性
分子式 |
C26H22B2O4 |
|---|---|
分子量 |
420.1 g/mol |
IUPAC 名称 |
[4-[(E)-2-(4-boronophenyl)-1,2-diphenylethenyl]phenyl]boronic acid |
InChI |
InChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H/b26-25+ |
InChI 键 |
CFKHFTZRFSABDV-OCEACIFDSA-N |
手性 SMILES |
B(C1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/C3=CC=C(C=C3)B(O)O)/C4=CC=CC=C4)(O)O |
规范 SMILES |
B(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopenta-1,3-diene;dichlororuthenium;diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopenta-1,3-dien-1-yl]phosphane;iron(2+);triphenylphosphane](/img/structure/B11928279.png)





amido}(p-cymene)ruthenium(II)tetrafluoroborate](/img/structure/B11928306.png)
![4-(Di([1,1'-biphenyl]-4-yl)amino)benzaldehyde](/img/structure/B11928314.png)
![2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B11928318.png)
![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11928339.png)
![2-[3-(Trifluoromethyl)phenyl]-4-pentyn-2-ol](/img/structure/B11928344.png)
![(alpha2R,alpha2'R,1S)-alpha2-Ethenyl-alpha2'-phenyl-[1,1'-binaphthalene]-2,2'-dimethanol](/img/structure/B11928351.png)


